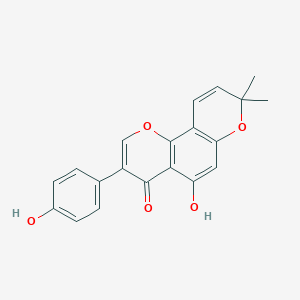
Derrone
Overview
Description
Derrone is a novel synthetic compound that was discovered in 2014 by scientists at the University of California, Berkeley. It is a derivative of the naturally occurring compound, lysergic acid diethylamide (LSD), and is a potent serotonin 5-HT2A/2C agonist. Since its discovery, this compound has been studied extensively for its potential as a therapeutic agent for a variety of conditions, including depression, anxiety, and schizophrenia. In
Scientific Research Applications
Autophagic Cell Death in Cancer Cells
Derrone, a compound from Cudrania tricuspidata, has been shown to induce autophagic cell death in cancer cells, particularly in A549 cells. It does this by increasing cytoplasmic Ca2+ and ROS, which influences autophagosome formation. ROS scavengers can significantly rescue reduced cell viability caused by this compound. Additionally, this compound induces sustained phosphorylation of ERK, and inhibiting this phosphorylation reduces this compound-induced cell death (Kang et al., 2019).
Antiplatelet and Antithrombotic Effects
This compound inhibits platelet aggregation and thrombin-induced clot formation. This effect is due to its impact on various signaling molecules involved in platelet function and thrombus formation. These include vasodilator-stimulated phosphoprotein (VASP), inositol 1, 4, 5-triphosphate receptor I (IP3RI), and others. The inhibition of platelet aggregation by this compound is not associated with cytotoxicity (Shin et al., 2021).
Aurora Kinase Inhibition
This compound, extracted from Erythrina orientalis L. MURR, is characterized as an Aurora kinase inhibitor. It inhibits the phosphorylation of histone H3 and is more effective against Aurora kinase B. This compound causes endoreduplication in cancer cells and has a similar cell proliferation profile to known Aurora kinase inhibitors. It also significantly inhibits the formation and growth of MCF7 tumor spheroids (Hoang et al., 2016).
Antimicrobial Properties
This compound has shown antimicrobial properties. In a study on flavonoids isolated from Retama raetam flowers, this compound demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, and exhibited strong antifungal activity against Candida species. Its cytotoxic activity was also tested against Hep-2 cells, indicating potential as an antimicrobial agent (Edziri et al., 2012).
HIV-1 Protease Inhibition
This compound, among other prenylated isoflavone structures isolated from ERYTHRINA SENEGALENSIS, has shown inhibitory activities on HIV-1 protease. This suggests potential application in HIV-1 treatment (Lee et al., 2009).
Mechanism of Action
Target of Action
Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of this compound are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets in a unique manner. Molecular docking studies predict that this compound fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, this compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .
Biochemical Pathways
This compound affects several biochemical pathways. In the TGF-β1-stimulated pathway, this compound significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, this compound impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .
Result of Action
This compound’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . This compound also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Derrone has been characterized as an Aurora kinase inhibitor . Aurora kinases are serine/threonine kinases that play a key role in cell division during mitosis . This compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10, both in kinase assay and at the cellular level .
Cellular Effects
This compound has been found to inhibit cell growth of various cancer cells . It induces autophagic cell death through the increase of cytoplasmic Ca 2+ and reactive oxygen species (ROS) . The treatment of autophagy inhibitor reversed this compound-mediated cell death, suggesting that this compound induces autophagic cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with Aurora kinases . It inhibits the phosphorylation of histone H3 at ser10, impairing the mitotic spindle checkpoint and leading to endoreduplication in cancer cells . This compound also induces sustained phosphorylation of ERK, and the inhibition of ERK phosphorylation using U0126 (ERK inhibitor) markedly attenuated this compound-induced cell death .
Temporal Effects in Laboratory Settings
It has been observed that this compound significantly inhibits the formation and growth of MCF7 tumor spheroids .
Metabolic Pathways
Its role as an Aurora kinase inhibitor suggests that it may interact with enzymes involved in cell division and growth .
properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPWSSGRVZENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



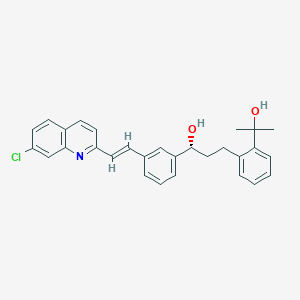
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
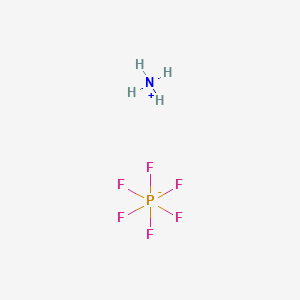
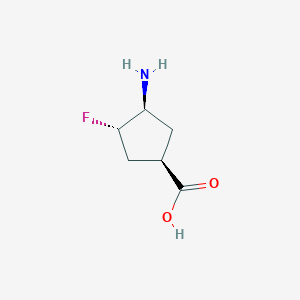

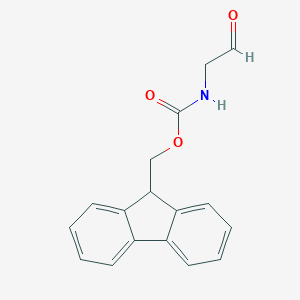


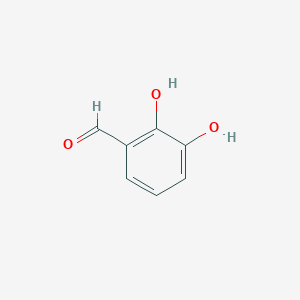
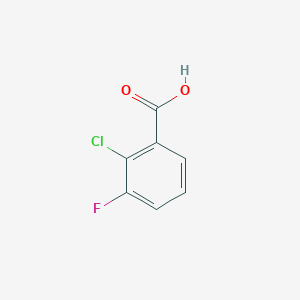
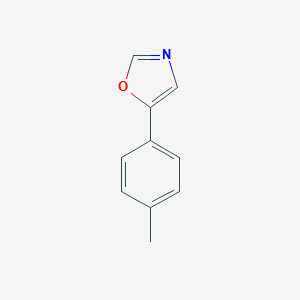


![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)